molecular formula C11H20O3 B13863251 1-Oxononan-4-YL acetate CAS No. 35435-55-3

1-Oxononan-4-YL acetate

Cat. No.: B13863251
CAS No.: 35435-55-3
M. Wt: 200.27 g/mol
InChI Key: NHHUJKRSGXNNQV-UHFFFAOYSA-N
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Description

1-Oxononan-4-YL acetate is a specialized ester compound characterized by a nine-carbon chain (nonan-4-yl backbone) with a ketone group at the first position and an acetate ester at the terminal hydroxyl group.

Properties

CAS No.

35435-55-3

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-oxononan-4-yl acetate

InChI

InChI=1S/C11H20O3/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h9,11H,3-8H2,1-2H3

InChI Key

NHHUJKRSGXNNQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC=O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxononan-4-YL acetate can be synthesized through several methods. One common approach involves the reaction of nonanal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the formation of the acetate ester as the primary product .

Industrial Production Methods: In industrial settings, the production of 1-Oxononan-4-YL acetate often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Oxononan-4-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Oxononan-4-YL acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxononan-4-YL acetate involves its interaction with specific molecular targets. The oxo group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-Oxononan-4-YL acetate and related compounds:

Compound Name Key Functional Groups Structural Features Applications/Properties References
1-Oxononan-4-YL acetate Ketone (C=O), ester (OAc) Linear 9-carbon chain with ketone at C1 Potential biochemical intermediate; structural analog of flavor esters.
1-Octen-3-yl acetate Ester (OAc), alkene (C=C) 8-carbon chain with alkene at C1–C2 Widely used in flavor/fragrance industries; fruity aroma profile.
1-(4-(Oxetan-3-yl)phenyl)ethanone Oxetane ring, ketone (C=O) Phenyl group linked to oxetane and ketone Explored in drug design for enhanced solubility and metabolic stability.
4-Hydroxy-2-oxooxolan-3-yl acetate Lactone, ester (OAc) Five-membered lactone ring with acetate Studied for antioxidant and antimicrobial activities.
Ethyl 2-amino-2-(oxan-4-YL)acetate Oxane (tetrahydropyran), ester Oxane ring with amino and ester groups Synthetic intermediate for pharmaceuticals; enhanced stability due to oxane ring.
1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one Oxolane, ketone, ethylamino Oxolane ring with ethylamino substitution Research applications in biomolecular interactions and material science.

Key Comparisons

Functional Group Influence: 1-Oxononan-4-YL acetate’s linear chain with a terminal ketone and ester distinguishes it from cyclic analogs like 1-(4-(Oxetan-3-yl)phenyl)ethanone (oxetane ring) or 4-Hydroxy-2-oxooxolan-3-yl acetate (lactone ring). The linear structure may confer higher volatility compared to cyclic derivatives but lower metabolic stability . Unlike 1-Octen-3-yl acetate, which contains an alkene group for aroma modulation, 1-Oxononan-4-YL acetate’s ketone group could enhance polarity, making it more suitable for aqueous-phase reactions .

Biological and Industrial Relevance: Cyclic ethers (e.g., oxetane in 1-(4-(Oxetan-3-yl)phenyl)ethanone) are prioritized in drug discovery for their ability to improve pharmacokinetics, whereas linear esters like 1-Oxononan-4-YL acetate may serve as precursors in polymer or surfactant synthesis . Ethyl 2-amino-2-(oxan-4-YL)acetate’s amino group enhances its utility in peptide mimetics, a feature absent in 1-Oxononan-4-YL acetate, which lacks nitrogen-based functional groups .

Reactivity and Stability: The lactone ring in 4-Hydroxy-2-oxooxolan-3-yl acetate confers rigidity and resistance to hydrolysis, whereas 1-Oxononan-4-YL acetate’s ester group is more prone to hydrolytic cleavage under basic conditions .

Biological Activity

1-Oxononan-4-YL acetate, with the chemical formula C11_{11}H20_{20}O3_3, is an organic compound derived from nonanoic acid, characterized by an oxo group at the first position and an acetate group at the fourth position. This compound has garnered interest due to its potential biological activities , particularly in antimicrobial and antifungal applications, as well as its utility in organic synthesis and industrial chemistry.

Antimicrobial and Antifungal Properties

Research indicates that 1-Oxononan-4-YL acetate exhibits significant antimicrobial and antifungal properties. These activities are attributed to its structural characteristics, which allow it to interact with microbial membranes and inhibit growth. Studies have shown that compounds with similar structures often disrupt membrane integrity or interfere with metabolic pathways in microorganisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntifungalReduced fungal viability
CytotoxicityPotential effects on cancer cellsOngoing research

The mechanism by which 1-Oxononan-4-YL acetate exerts its biological effects involves several biochemical interactions:

  • Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It could inhibit key enzymes involved in metabolic processes, thus impairing microbial growth.
  • Nucleophilic Addition : The oxo group can participate in nucleophilic addition reactions, affecting various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Oxononan-4-YL acetate, highlighting its potential applications in medicine and industry.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 1-Oxononan-4-YL acetate against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 25 µg/mL for S. aureus.

Case Study 2: Antifungal Activity

In another investigation, the antifungal properties were assessed against Candida albicans. The study revealed that 1-Oxononan-4-YL acetate effectively reduced fungal growth by over 70% at a concentration of 100 µg/mL. This suggests potential therapeutic uses in treating fungal infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Oxononan-4-YL acetate, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

CompoundStructure CharacteristicsBiological Activity
Nonanoic AcidCarboxylic acidModerate antimicrobial activity
NonanalAldehydeLow antimicrobial activity
NonanolAlcoholLimited antifungal properties
1-Oxononan-4-YL Acetate Oxo and acetate groupsStrong antimicrobial and antifungal activity

This comparison highlights the enhanced biological activities attributed to the unique functional groups present in 1-Oxononan-4-YL acetate, making it a versatile candidate for further research.

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